Daucene

Description

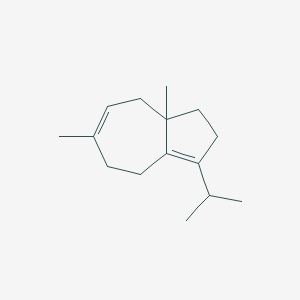

Structure

3D Structure

Properties

CAS No. |

16661-00-0 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |

InChI Key |

MGMBZNCFUFRSSP-UHFFFAOYSA-N |

SMILES |

CC1=CCC2(CCC(=C2CC1)C(C)C)C |

Canonical SMILES |

CC1=CCC2(CCC(=C2CC1)C(C)C)C |

Other CAS No. |

16661-00-0 |

Synonyms |

1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Sesquiterpene Daucene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of daucene, a bicyclic sesquiterpene. The information is compiled to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Core Molecular Data

This compound is a natural bicyclic hydrocarbon belonging to the sesquiterpene class. It is found in various plants, most notably in carrot seed oil (Daucus carota).[1][2] Its molecular structure and properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [3][4][5][6] |

| Molecular Weight | 204.35 g/mol | [3][4][5][6] |

| CAS Number | 16661-00-0 | [4][6] |

| IUPAC Name | 6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene | [3] |

| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg | [3] |

| Flash Point | 108.33 °C (227.00 °F) | [1] |

| Density | ~0.9 g/cm³ | [4] |

| LogP (Octanol/Water) | 4.869 | [6] |

| Appearance | Data not available; likely an oil | N/A |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the extraction and chemical synthesis of this compound.

This compound is a component of essential oils from plants like carrots.[1][2] The following protocol outlines a general method for its extraction and isolation, based on standard techniques for natural products.[7][8]

Protocol: Solvent Extraction and Chromatographic Isolation of this compound

-

Plant Material Preparation:

-

Collect and air-dry plant material (e.g., carrot seeds) in the shade to prevent the degradation of volatile compounds.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.[8]

-

-

Solvent Extraction:

-

Perform exhaustive extraction of the powdered plant material using a non-polar solvent like hexane in a Soxhlet apparatus. This method is efficient for extracting lipids and terpenes.[7]

-

Alternatively, macerate the powder in the solvent at room temperature for several days with periodic agitation.

-

Following extraction, filter the mixture to remove solid plant residue.

-

-

Concentration:

-

Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude essential oil extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

-

The chemical synthesis of this compound has been achieved through various routes. One notable approach involves an enantioselective total synthesis starting from (R)-(+)-limonene, a readily available natural product.[6] Another advanced method utilizes a gold(I)-catalyzed cycloaddition to construct the core hydroazulene skeleton.[3]

Protocol: Gold(I)-Catalyzed Synthesis of the Daucane Core

This protocol is a conceptual summary based on a reported synthetic strategy.[3]

-

Catalyst Preparation: Prepare the active gold(I) catalyst in situ or use a commercially available gold precatalyst complexed with an appropriate ligand.

-

Reactant Preparation: Synthesize or procure the starting materials: a suitable 1,6-enyne and a 1,3-diene.

-

Cycloaddition Reaction:

-

In an inert atmosphere glovebox or Schlenk line, dissolve the 1,6-enyne and the 1,3-diene in an anhydrous, degassed solvent (e.g., dichloromethane).

-

Add the gold(I) catalyst to the solution to initiate the reaction.

-

Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC-MS.

-

-

Workup and Purification:

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting crude product (the hydroazulene core) using flash column chromatography to yield the daucane skeleton, which can then be converted to this compound through subsequent steps.

-

References

- 1. This compound, 16661-00-0 [thegoodscentscompany.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Access to Natural Valparanes and Daucanes: Enantioselective Synthesis of (-)-Valpara-2,15-diene and (+)-Isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Natural Sources of Daucene in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Daucene, a sesquiterpene of the daucane family, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, with a primary focus on the genus Daucus. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative distribution of this compound, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway. The information presented herein is curated from scientific literature to facilitate further research and development of this compound-based applications.

Introduction

This compound is a bicyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄. Its chemical structure is characterized by a hydroazulene core. While found in various plant species, it is most prominently associated with the genus Daucus, particularly the common carrot, Daucus carota. The presence and concentration of this compound can be influenced by genetic factors, environmental conditions, and the specific plant part analyzed. This guide aims to provide a detailed technical overview of this compound's natural occurrence, methods for its isolation and quantification, and the biochemical pathways responsible for its synthesis in plants.

Natural Plant Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Daucus carota, commonly known as wild carrot or Queen Anne's lace, and its cultivated subspecies, the carrot. This compound is a significant component of the essential oil extracted from carrot seeds. While other members of the Apiaceae family are known to produce a variety of sesquiterpenes, quantitative data specifically for this compound in these species is less prevalent in the current body of scientific literature.

Quantitative Data on this compound Concentration

The concentration of this compound varies considerably depending on the plant material, its origin, and the extraction method employed. The following table summarizes the available quantitative data for this compound in Daucus carota.

| Plant Species | Plant Part | Cultivar/Origin | This compound Concentration (% of Essential Oil) | Reference |

| Daucus carota | Seeds | Turkey | 8.74 | [1][2] |

| Daucus carota ssp. sativus | Seeds | Serbia (cultivated) | 1.0 | [3] |

| Daucus carota | Flowers | Not Specified | 4.7 | |

| Daucus carota | Carrot Weed Oil | Not Specified | 3.50 |

Note: The available literature primarily focuses on the essential oil of carrot seeds. Further research is required to quantify this compound concentrations in other plant parts such as roots and leaves across a wider range of cultivars and geographical locations.

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of this compound from plant materials, as well as the isolation and characterization of the enzymes involved in its biosynthesis.

Extraction of this compound from Plant Material (Essential Oil)

A common method for extracting this compound as part of the essential oil from Daucus carota seeds is hydrodistillation.

Protocol: Hydrodistillation of Carrot Seed Essential Oil

-

Plant Material Preparation: Grind dried carrot seeds into a coarse powder to increase the surface area for extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

-

Extraction:

-

Place a known quantity (e.g., 100 g) of the powdered carrot seeds into the distillation flask.

-

Add distilled water to the flask, typically in a 1:10 ratio of plant material to water.

-

Heat the flask to boiling. The steam and volatile compounds will rise into the condenser.

-

The condensed liquid (water and essential oil) will collect in the separator, where the oil, being less dense, will float on top of the water.

-

-

Collection: Collect the essential oil from the top of the separator.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds like this compound in essential oils.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Prepare a stock solution of the extracted essential oil in a suitable solvent (e.g., n-hexane or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of a pure this compound standard (if available) at different concentrations in the same solvent.

-

-

GC-MS Parameters: The following are typical parameters that can be optimized for sesquiterpene analysis.

-

Gas Chromatograph (GC):

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min.

-

Ramp: Increase at 5°C/min to 240°C.

-

Hold: 5 min at 240°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (splitless mode).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identification: Identify the this compound peak in the chromatogram by comparing its mass spectrum and retention time with that of a pure standard or with spectra from a reference library (e.g., NIST, Wiley). The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak at m/z 204.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the essential oil sample by interpolating its peak area on the calibration curve. The percentage of this compound in the essential oil can then be calculated.

-

Isolation and Characterization of this compound Synthase

The biosynthesis of this compound is catalyzed by a specific sesquiterpene synthase, herein referred to as this compound synthase. The following protocol outlines a general approach for its isolation and characterization.

Protocol: Isolation and Functional Characterization of this compound Synthase

-

Plant Material: Use young, actively growing plant tissue, such as developing carrot seeds, where the expression of terpene synthases is expected to be high.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the plant tissue using a suitable kit or protocol.

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

-

Gene Cloning:

-

Design degenerate primers based on conserved regions of known sesquiterpene synthase genes from other plant species.

-

Perform PCR using the synthesized cDNA as a template to amplify a fragment of the putative this compound synthase gene.

-

Use RACE (Rapid Amplification of cDNA Ends) PCR to obtain the full-length gene sequence.

-

Clone the full-length cDNA into an appropriate expression vector (e.g., pET vector for E. coli expression or a plant expression vector).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable host, such as E. coli BL21(DE3) cells.

-

Induce protein expression with IPTG.

-

-

Protein Purification:

-

Lyse the E. coli cells and purify the recombinant this compound synthase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Assay:

-

Incubate the purified enzyme with the substrate farnesyl pyrophosphate (FPP) in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

-

Extract the reaction products with an organic solvent (e.g., n-hexane).

-

-

Product Identification:

-

Analyze the extracted products by GC-MS to confirm the synthesis of this compound.

-

Signaling Pathways and Biosynthesis

The biosynthesis of this compound, like other sesquiterpenes, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed in the cytoplasm via the mevalonate (MVA) pathway.

This compound Biosynthesis Pathway

The final step in this compound biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by this compound synthase. This enzyme facilitates a complex series of carbocation rearrangements to form the characteristic bicyclic daucane skeleton.

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Caption: Experimental workflow for this compound analysis.

Conclusion

Daucus carota, particularly its seeds, stands out as the most significant natural source of this compound. The concentration of this sesquiterpene can be variable, highlighting the need for further quantitative studies across different cultivars and environmental conditions. The provided experimental protocols for extraction, GC-MS quantification, and synthase isolation offer a foundational framework for researchers. Elucidation of the complete this compound biosynthetic pathway, including the characterization of this compound synthase, will be pivotal for potential biotechnological applications, such as the metabolic engineering of plants or microorganisms for enhanced this compound production. This guide serves as a valuable resource to stimulate and support ongoing and future research in this area.

References

An In-depth Technical Guide on the Occurrence of Daucene in Daucus carota

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene daucene in Daucus carota. It details its quantitative occurrence in various cultivars and tissues, outlines experimental protocols for its analysis, and presents a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Quantitative Occurrence of this compound

This compound is a volatile sesquiterpene found in Daucus carota, contributing to the characteristic aroma of carrots. Its concentration can vary significantly depending on the cultivar, the specific tissue within the root, and the developmental stage of the plant. While extensive quantitative data for this compound across a wide range of cultivated carrot varieties remains an area for further research, existing studies on carrot essential oils and volatile profiles provide valuable insights.

This compound Content in Different Daucus carota Cultivars

The following table summarizes the quantitative data for this compound and other major sesquiterpenes in four different carrot cultivars as determined by Kjeldsen et al. (2001) using dynamic headspace sampling followed by gas chromatography-mass spectrometry (GC-MS).

| Cultivar | This compound (ng/100g) | (E)-β-Caryophyllene (ng/100g) | α-Humulene (ng/100g) | (E)-γ-Bisabolene (ng/100g) | (Z)-γ-Bisabolene (ng/100g) |

| Brasilia | 150 | 1850 | 310 | 110 | 480 |

| Duke | 120 | 1480 | 250 | 90 | 390 |

| Fancy | 180 | 2230 | 370 | 130 | 580 |

| Cortez | 130 | 1610 | 270 | 100 | 420 |

Data extracted from Kjeldsen, F., Christensen, L. P., & Edelenbos, M. (2001). Quantitative analysis of aroma compounds in carrot (Daucus carota L.) cultivars by capillary gas chromatography using large-volume injection technique. Journal of Agricultural and Food Chemistry, 49(9), 4342-4348.

Distribution of Sesquiterpenes in Carrot Root Tissues

While specific quantitative data for this compound in the peel (periderm), phloem (cortex), and xylem (core) of carrot roots is limited, studies on the distribution of other secondary metabolites provide a general understanding. The biosynthesis of terpenes in carrot roots is predominantly localized in the phloem.[1] Phenolic compounds and carotenoids also show higher concentrations in the outer tissues (peel and phloem) compared to the inner xylem.[2][3][4] It is therefore hypothesized that this compound and other sesquiterpenes follow a similar distribution pattern, with higher concentrations in the phloem and peel.

Experimental Protocols

This section details the methodologies for the extraction and quantitative analysis of this compound from Daucus carota tissues.

Extraction of this compound and other Volatile Sesquiterpenes

A widely used method for the extraction of volatile compounds like this compound from plant material is dynamic headspace sampling. This technique is particularly suitable for capturing the aroma profile of fresh tissue.

Protocol: Dynamic Headspace Sampling

-

Sample Preparation: A defined weight of fresh carrot tissue (e.g., 100 g of grated root) is placed in a temperature-controlled sampling chamber.

-

Purging: An inert gas (e.g., purified nitrogen or air) is passed through the sample at a controlled flow rate (e.g., 150 mL/min) for a defined period (e.g., 60 minutes) to carry the volatile compounds away from the sample.

-

Trapping: The volatile compounds are trapped on a solid-phase adsorbent material, such as Tenax-TA or a combination of adsorbents, packed in a collection tube.

-

Elution: The trapped volatiles are then eluted from the adsorbent using a suitable solvent (e.g., diethyl ether or a mixture of pentane and diethyl ether).

-

Concentration: The eluate can be concentrated under a gentle stream of nitrogen to a smaller volume for analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for terpene analysis (e.g., DB-5ms or equivalent) is used.

-

Injection: A small volume (e.g., 1 µL) of the extract is injected into the GC inlet, typically in splitless mode to enhance sensitivity for trace compounds.

-

GC Separation: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min). This temperature gradient separates the different volatile compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of a this compound standard. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is often added to the sample before extraction to correct for variations in extraction efficiency and injection volume.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound, like other sesquiterpenes, follows the isoprenoid pathway. While a complete signaling pathway for this compound in Daucus carota has not been fully elucidated, a proposed biosynthetic route can be constructed based on the known functions of terpene synthases (TPS) in carrots and general sesquiterpene biosynthesis in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound starts from the central isoprenoid precursor, farnesyl pyrophosphate (FPP). The final and key step is catalyzed by a specific sesquiterpene synthase.

Caption: Proposed biosynthetic pathway of this compound in Daucus carota.

The biosynthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These precursors are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). The final step involves the cyclization of FPP to this compound, a reaction catalyzed by a specific sesquiterpene synthase, likely a member of the Daucus carota terpene synthase (DcTPS) family. While a specific this compound synthase has not yet been functionally characterized in carrot, the presence of various sesquiterpenes in the plant strongly suggests the activity of multiple specialized sesquiterpene synthases.

Experimental Workflow for Terpene Synthase Gene Identification

The identification and characterization of the terpene synthase responsible for this compound production would involve a combination of molecular biology and biochemical techniques.

Caption: Experimental workflow for identifying a this compound synthase gene.

This workflow outlines the key steps from tissue selection to the functional characterization of a candidate terpene synthase gene. By following this process, researchers can identify the specific enzyme responsible for this compound biosynthesis in Daucus carota.

Conclusion

This compound is an important contributor to the flavor and aroma profile of Daucus carota. Its concentration varies among cultivars, and it is likely more abundant in the outer tissues of the carrot root. The methodologies for its extraction and quantification are well-established, relying primarily on dynamic headspace sampling and GC-MS analysis. While the complete signaling pathway for this compound biosynthesis is yet to be fully elucidated, the general biosynthetic route via the isoprenoid pathway and the involvement of a dedicated sesquiterpene synthase are well-understood principles. Further research is needed to isolate and characterize the specific this compound synthase in carrot and to explore the genetic and environmental factors that regulate its expression and, consequently, the accumulation of this compound in this important root vegetable. This knowledge can be applied to breeding programs aimed at enhancing the flavor and aroma of carrots and for the potential biotechnological production of this compound for various applications.

References

The Biosynthesis of Daucene: A Technical Guide for Researchers

Abstract

Daucene, a bicyclic sesquiterpene hydrocarbon, is a significant secondary metabolite found in various plant species, most notably in carrots (Daucus carota), from which it derives its name. This technical guide provides a comprehensive overview of the biosynthesis of this compound, intended for an audience of researchers, scientists, and professionals in drug development. The guide details the biosynthetic pathway, from precursor molecules to the final cyclization, discusses the key enzymes involved, presents available quantitative data, and outlines detailed experimental protocols for the study of this compound biosynthesis. Furthermore, it includes visualizations of the pathways and experimental workflows to facilitate a deeper understanding of the underlying biochemical processes.

Introduction to this compound and Sesquiterpene Biosynthesis

This compound belongs to the vast class of terpenes, which are synthesized from five-carbon isoprene units. Specifically, as a sesquiterpene, this compound is derived from three isoprene units, forming a C15 backbone. The biosynthesis of all terpenes originates from two primary pathways for the synthesis of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids. For sesquiterpenes like this compound, the precursor molecule farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the central metabolite acetyl-CoA can be outlined in two major stages: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization of FPP to form the this compound skeleton.

Formation of Farnesyl Pyrophosphate (FPP) via the Mevalonate Pathway

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the enzyme HMG-CoA reductase, a key regulatory step. Following a series of phosphorylations and a decarboxylation, mevalonic acid is converted to IPP. IPP is then isomerized to DMAPP. Finally, farnesyl pyrophosphate synthase catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 molecule, farnesyl pyrophosphate.

Caption: The Mevalonate (MVA) pathway for the synthesis of Farnesyl Pyrophosphate (FPP).

Cyclization of Farnesyl Pyrophosphate to this compound

The final and committing step in this compound biosynthesis is the enzymatic cyclization of the linear FPP molecule. This complex transformation is catalyzed by a specific sesquiterpene synthase, aptly named this compound synthase. While a dedicated this compound synthase has been identified in cell-free extracts of carrot fruits, detailed characterization is still emerging. The proposed mechanism involves a series of carbocation-mediated cyclizations and rearrangements.

The reaction is initiated by the ionization of the diphosphate group from FPP, generating a farnesyl cation. This is followed by an intramolecular attack of a double bond to form a cyclic intermediate. Subsequent rearrangements and a final deprotonation lead to the formation of the characteristic bicyclic structure of this compound. It is plausible that a nerolidyl pyrophosphate (NPP) intermediate is formed, as seen in the biosynthesis of other sesquiterpenes.

Caption: Proposed cyclization of Farnesyl Pyrophosphate (FPP) to this compound.

Quantitative Data

Quantitative data for a purified and fully characterized this compound synthase is not yet extensively available in the public domain. However, studies on related sesquiterpene synthases from carrots and other plants provide a basis for expected enzymatic parameters. The following table summarizes hypothetical, yet plausible, kinetic parameters for a this compound synthase based on published data for other plant sesquiterpene synthases.

| Parameter | Expected Value Range | Substrate | Source Organism (for related enzymes) |

| Km | 1 - 20 µM | Farnesyl Pyrophosphate | Daucus carota (for other TPS) |

| kcat | 0.01 - 0.5 s⁻¹ | Farnesyl Pyrophosphate | Daucus carota (for other TPS) |

| Optimal pH | 6.5 - 8.0 | - | General Plant Sesquiterpene Synthases |

| Optimal Temp. | 25 - 35 °C | - | General Plant Sesquiterpene Synthases |

| Cofactor | Mg²⁺ or Mn²⁺ | - | General Plant Sesquiterpene Synthases |

Note: These values are estimations based on characterized sesquiterpene synthases and should be experimentally determined for this compound synthase.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and quantify the activity of this compound synthase.

Identification and Cloning of this compound Synthase Gene

A common strategy for identifying terpene synthase genes is through homology-based cloning using degenerate primers targeting conserved motifs in known terpene synthase sequences.

Caption: Workflow for the identification and cloning of a this compound synthase gene.

Protocol:

-

RNA Isolation: Isolate total RNA from a plant tissue known to produce this compound (e.g., carrot roots or fruits) using a commercial kit or a standard Trizol-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using degenerate primers designed against conserved regions of known sesquiterpene synthases.

-

Cloning and Sequencing: Clone the resulting PCR products into a suitable vector and sequence multiple clones.

-

RACE-PCR: Use the obtained sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.

-

Full-Length Cloning: Amplify the full-length open reading frame and clone it into an expression vector.

Heterologous Expression and Purification of Recombinant this compound Synthase

For biochemical characterization, the this compound synthase gene is typically expressed in a heterologous host such as Escherichia coli.

Protocol:

-

Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the this compound synthase cDNA.

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Purification: If the protein is expressed with an affinity tag (e.g., His-tag), purify the recombinant protein from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

Enzyme Assay and Product Identification

The activity of the purified this compound synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the products.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂), DTT (e.g., 1 mM), and the purified enzyme.

-

Substrate Addition: Initiate the reaction by adding FPP to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane or pentane) and vortexing.

-

GC-MS Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced. Compare the retention time and mass spectrum with an authentic this compound standard.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other terpenes, is expected to be tightly regulated at multiple levels.

-

Transcriptional Regulation: The expression of the this compound synthase gene is likely regulated by various transcription factors in a tissue-specific and developmentally controlled manner. Environmental cues and stress conditions can also influence gene expression.

-

Substrate Availability: The flux through the MVA pathway, which provides the FPP precursor, is a critical control point. The activity of HMG-CoA reductase is often a rate-limiting step in this pathway.

-

Post-translational Modifications: The activity of this compound synthase and other pathway enzymes may be modulated by post-translational modifications such as phosphorylation.

Conclusion

The biosynthesis of this compound represents a fascinating example of the complex enzymatic machinery that generates the vast diversity of natural products. While significant progress has been made in understanding terpene biosynthesis in general, the specific details of the this compound synthase enzyme and its regulation are still areas of active research. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate this important biosynthetic pathway, with potential applications in flavor and fragrance industries, as well as in the development of novel therapeutic agents.

Spectroscopic Profile of Daucene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid daucene, a natural product found in various plants, including those of the Daucus genus. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and visualizes the general workflow for spectroscopic analysis of natural products.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Proposed) |

| Data not available in searched literature | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

While a complete, assigned experimental spectrum is not publicly available, spectral databases indicate the existence of ¹³C NMR data for this compound. The expected chemical shift ranges for a molecule with this compound's structure, containing both sp² and sp³ hybridized carbons, would be approximately 120-140 ppm for the olefinic carbons and 15-60 ppm for the aliphatic carbons.

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment (Proposed) |

| Specific data not available in searched literature | - | - |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

The infrared spectrum of this compound is expected to show characteristic absorptions for its alkene and alkane functionalities.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3080 | Medium | =C-H Stretch (Alkene) |

| 2960-2850 | Strong | C-H Stretch (Alkane) |

| ~1645 | Medium | C=C Stretch (Alkene) |

| ~1465 | Medium | -CH₂- Bend (Alkane) |

| ~1375 | Medium | -CH₃ Bend (Alkane) |

| Specific peak list not available in searched literature | - | - |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data below is from GC-MS analysis.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 204 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | High | [M - C₃H₇]⁺ |

| 121 | High | Further fragmentation |

| 91 | Moderate | Further fragmentation |

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for sesquiterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of sesquiterpenes are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: A sample of the purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integrals of the different proton signals.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained to identify the number of unique carbon environments and their chemical shifts. Proton decoupling techniques are commonly employed to simplify the spectrum to single lines for each carbon.

-

2D NMR Spectroscopy: To fully elucidate the structure and assign all proton and carbon signals unambiguously, a suite of two-dimensional NMR experiments is typically performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

Infrared (IR) Spectroscopy

Infrared spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds like sesquiterpenes in a mixture, such as an essential oil.

-

Gas Chromatography:

-

Injection: A small volume of the sample (often diluted in a suitable solvent like hexane or dichloromethane) is injected into the heated inlet of the gas chromatograph.

-

Separation: The volatile components are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a non-polar DB-5 or HP-5ms column). The oven temperature is typically programmed to increase gradually to facilitate the elution of all components.

-

-

Mass Spectrometry:

-

Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, which serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

Daucene: A Comprehensive Technical Guide for Researchers

Abstract

Daucene (CAS No. 16661-00-0), a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄, is a constituent of various plants, notably carrot (Daucus carota) seed oil, from which it derives its name.[1][2] As a member of the daucane sesquiterpenoid family, this compound and its derivatives are of increasing interest to the scientific community due to their potential biological activities, including promising anticancer properties.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its extraction, isolation, and synthesis, and an examination of its role in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, medicinal chemistry, and drug development.

Physical and Chemical Properties

This compound is a volatile organic compound with a characteristic odor. It is soluble in alcohol and other organic solvents, but insoluble in water.[5] The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| IUPAC Name | 6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene | [2] |

| CAS Number | 16661-00-0 | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg | [2][5] |

| Melting Point | 88-89 °C | [1] |

| Density | 0.9 g/cm³ | [1] |

| Vapor Pressure | 0.008000 mmHg @ 25.00 °C (estimated) | [5] |

| Flash Point | 108.33 °C (227.00 °F) TCC | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

Table 2: Chromatographic and Spectroscopic Data of this compound

| Property | Value | Source(s) |

| logP (o/w) | 5.996 (estimated) | [5] |

| Kovats Retention Index (Standard non-polar) | 1364 - 1384 | [2] |

| Mass Spectrometry (GC-MS fragments) | m/z 161, 121 | [2] |

| ¹³C NMR Spectra | Available | [2] |

| IR Spectra (Vapor Phase) | Available | [2] |

Experimental Protocols

This section details the methodologies for the extraction of this compound from natural sources, its subsequent isolation, and a general overview of its total synthesis.

Extraction of this compound from Daucus carota Seeds

This compound is a major component of carrot seed essential oil, which is typically extracted via hydrodistillation.[6]

Protocol: Hydrodistillation of Carrot Seed Essential Oil

-

Sample Preparation: Air-dry the umbels of Daucus carota containing ripe seeds. Once dried, grind the seeds into a fine powder to increase the surface area for extraction.[6][7]

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.[6][8]

-

Extraction Process:

-

Place a known quantity of the powdered carrot seeds into the distillation flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.[8]

-

Heat the flask to boiling. The steam and volatile oils will rise into the condenser.

-

Continue the distillation for a minimum of 3 hours to ensure complete extraction of the essential oil.[6]

-

-

Oil Collection: The essential oil, being less dense than water, will separate and collect in the collection tube of the Clevenger apparatus.

-

Drying and Storage: Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water. Store the essential oil in a sealed, dark glass vial at 4°C.

Caption: Workflow for the extraction of essential oil from carrot seeds.

Isolation of this compound by Column Chromatography

This compound can be isolated from the essential oil mixture using column chromatography, which separates compounds based on their polarity.

Protocol: Isolation of this compound

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Insert a cotton or glass wool plug at the bottom of the column.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.[9]

-

Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.[10]

-

-

Sample Loading:

-

Dissolve a known amount of the carrot seed essential oil in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully apply the sample to the top of the column.[10]

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane). This compound, being a hydrocarbon, is non-polar and will elute relatively quickly.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute other, more polar compounds. A typical gradient might be from 100% hexane to a hexane/ethyl acetate mixture.

-

-

Fraction Collection:

-

Collect the eluent in a series of fractions.

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Identification and Evaporation:

-

Identify the fractions containing pure this compound by comparing their TLC spots with a standard or by subsequent spectroscopic analysis (GC-MS, NMR).

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain isolated this compound.

-

Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. One notable approach involves an electrochemically mediated rearrangement.[11] Another synthesis starts from (R)-(+)-limonene.[12] A general synthetic strategy involves the construction of the bicyclo[5.3.0]decane core characteristic of daucane sesquiterpenes.[3] A detailed protocol from the literature would involve multiple complex steps, including but not limited to:

-

Starting Material: A suitable chiral precursor, such as (-)-dihydrocarvone.[13]

-

Key Steps: May include Grignard reactions, reductions, dehydrations, and cyclization reactions to form the fused five- and seven-membered rings.[4][11]

-

Purification: Each intermediate would require purification, typically by column chromatography.

-

Characterization: Confirmation of the structure at each step using NMR, IR, and mass spectrometry.

Due to the complexity and proprietary nature of specific synthetic routes, researchers are encouraged to consult the primary literature for detailed experimental procedures.[11][12][13]

Biological Activity and Signaling Pathways

Daucane sesquiterpenes, including derivatives of this compound, have demonstrated significant biological activity, particularly cytotoxic and pro-apoptotic effects in cancer cell lines.[4]

Pro-apoptotic Mechanism of Daucane Sesquiterpenes

Studies on daucane esters have elucidated a mechanism of action that involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[14] This triggers the intrinsic, or mitochondrial, pathway of apoptosis.

Key Events in the Daucane-Induced Apoptotic Pathway:

-

Induction of Oxidative Stress: Daucane sesquiterpenes lead to an increase in intracellular ROS levels.[14]

-

Mitochondrial Depolarization: The elevated ROS causes depolarization of the mitochondrial membrane.[14]

-

Caspase Activation: This leads to the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[14]

-

Apoptosis: The activation of caspase-3 culminates in the cleavage of cellular proteins and the execution of the apoptotic program.

This ROS-mediated mechanism suggests that daucane sesquiterpenes could be selectively toxic to cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.[15]

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C15H24 | CID 177773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 16661-00-0 [thegoodscentscompany.com]

- 6. jocpr.com [jocpr.com]

- 7. New Claims for Wild Carrot (Daucus carota subsp. carota) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Electrochemically Enabled Total Syntheses of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Total synthesis of the sesquiterpenes (+)-daucene, (+)-carotol, and (–)-daucol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Natural daucane esters induces apoptosis in leukaemic cells through ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Daucene Stereoisomers and Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of daucene stereoisomers, focusing on their chemical properties, synthesis, and biological activities. This compound, a sesquiterpene with the molecular formula C₁₅H₂₄, and its related daucane sesquiterpenes have garnered interest for their potential pharmacological applications. Understanding the stereochemistry of these compounds is crucial, as different stereoisomers can exhibit distinct biological effects.

Chemical Structure and Stereoisomerism of this compound

This compound is a bicyclic sesquiterpene characterized by a hydroazulene skeleton. The core structure contains multiple chiral centers, giving rise to a variety of stereoisomers. The spatial arrangement of substituents at these chiral centers determines the absolute configuration of each stereoisomer, designated using the Cahn-Ingold-Prelog (R/S) nomenclature. Furthermore, the presence of a double bond in the this compound structure can lead to geometric isomerism (E/Z).

The relationship between different stereoisomers is critical. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. Epimers are diastereomers that differ in configuration at only one chiral center.

Below is a diagram illustrating the general relationships between this compound stereoisomers.

Caption: General stereoisomeric relationships of this compound.

Quantitative Data on Daucane Sesquiterpenes

While specific quantitative data for all this compound stereoisomers is not extensively available in the literature, research on related daucane sesquiterpenes provides valuable insights into their biological activities. The following table summarizes the cytotoxic activity of several daucane derivatives against various human tumor cell lines. It is important to note that the activity of these compounds can be influenced by their stereochemistry. For instance, isomeric derivatives have been shown to exhibit significant differences in their IC₅₀ values, highlighting the importance of stereoselective synthesis and testing.[1]

| Compound ID | Cell Line | IC₅₀ (µM) |

| DE-11 | HeLa | 4.4 ± 0.7 |

| DE-11 | A549 | 2.8 ± 1.4 |

| DE-11 | HL-60 | 2.6 ± 0.4 |

| DE-11 | K562 | 26.5 ± 6.0 |

| DE-11 | RS 4;11 | 1.7 ± 0.3 |

| DE-11 | SEM | 2.4 ± 0.1 |

| DE-8 | Jurkat | 3.3 ± 0.8 |

Data extracted from a study on daucane esters (DE) isolated from Ferula species.[1]

Experimental Protocols

Enantioselective Synthesis of (-)-Daucene

The total synthesis of (-)-daucene can be achieved from (R)-(+)-limonene, a readily available chiral starting material.[2] The synthetic pathway involves multiple steps, including stereoselective reductions and cyclization reactions to construct the bicyclic daucane core with the desired absolute configuration. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the enantioselective synthesis of (-)-daucene.

Detailed Methodology (Illustrative Example):

-

Starting Material Preparation: (R)-(+)-Limonene is subjected to a series of reactions to introduce necessary functional groups for the key cyclization step. This may include hydroboration-oxidation, protection of alcohol groups, and chain elongation.

-

Key Cyclization Step: An intramolecular cyclization reaction, often radical or acid-catalyzed, is employed to form the 5,7-fused bicyclic system of the daucane skeleton. The stereochemistry of the starting material directs the formation of the desired enantiomer.

-

Intermediate Purification: The cyclized intermediate is purified using column chromatography.

-

Final Transformations: The intermediate undergoes final chemical modifications, such as deprotection and introduction of the double bond, to yield (-)-daucene.

-

Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its optical purity is determined by measuring its specific rotation.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and identification of this compound enantiomers can be achieved using chiral GC-MS. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Protocol Outline:

-

Sample Preparation: The sample containing the this compound stereoisomers is dissolved in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

GC-MS System: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) is coupled to a mass spectrometer.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase. The temperature program of the GC oven is optimized to achieve baseline separation.

-

Mass Spectrometric Detection: As the separated enantiomers elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification.

-

Data Analysis: The retention times are used to distinguish between the enantiomers, and the peak areas can be integrated to determine the enantiomeric ratio or enantiomeric excess (ee%).

Signaling Pathways Modulated by Daucane Sesquiterpenes

While specific signaling pathways for this compound are not yet fully elucidated, research on the broader class of sesquiterpenes, particularly sesquiterpene lactones, has shown that they can modulate key inflammatory and cancer-related signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

NF-κB Signaling Pathway:

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Some sesquiterpenes have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB.[3] This leads to the suppression of pro-inflammatory gene expression.

Caption: Proposed inhibition of the NF-κB pathway by daucane sesquiterpenes.

MAPK Signaling Pathway:

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain sesquiterpenes have been found to interfere with the MAPK signaling cascade, potentially leading to anti-cancer effects.[5][6]

Conclusion

This compound and its stereoisomers represent a promising class of natural products with potential for therapeutic applications. The stereochemistry of these molecules plays a pivotal role in their biological activity, making enantioselective synthesis and chiral analysis essential for their development as drug candidates. Further research is needed to fully elucidate the specific biological targets and signaling pathways of individual this compound stereoisomers to unlock their full therapeutic potential.

References

- 1. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of the sesquiterpene (–)-daucene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Biological Role of Daucene in Rosa rugosa: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rosa rugosa, commonly known as the Japanese rose, is a rich source of bioactive secondary metabolites, including a diverse array of terpenoids. Among these, the sesquiterpene daucene has been identified within its leaves. While direct research into the specific biological functions of this compound in Rosa rugosa is limited, this whitepaper synthesizes evidence from related compounds and species to elucidate its potential roles. Sesquiterpenes in R. rugosa are known to contribute to its antimicrobial defenses. Furthermore, studies on daucane sesquiterpenes from other plant genera reveal potent biological activities, including antiproliferative, pro-apoptotic, antifungal, and antibacterial effects. This paper consolidates the available phytochemical data, proposes potential biological functions of this compound in R. rugosa, details relevant experimental protocols for future research, and provides visual diagrams of biosynthetic pathways and experimental workflows.

Introduction: this compound and the Phytochemistry of Rosa rugosa

Rosa rugosa is a hardy shrub species valued for its ornamental beauty and its use in traditional medicine and food.[1][2][3][4] Its tissues, particularly the flowers, leaves, and roots, produce a complex mixture of secondary metabolites.[5] These include phenolic compounds, tannins, flavonoids, and a significant variety of terpenes.[5][6] Terpenoids are a large class of organic compounds derived from isoprene units and are categorized by the number of these units they contain. Sesquiterpenes, which are 15-carbon (C15) terpenoids, are prominent in R. rugosa and are known to be essential for the plant's antimicrobial capabilities.[1][2]

This compound is a daucane-type sesquiterpene, characterized by a bicyclo[5.3.0]decane carbon skeleton.[7][8] Its presence has been confirmed in the leaves of Rosa rugosa, alongside other sesquiterpenes.[9] While major components of R. rugosa essential oil are often monoterpenes like citronellol and geraniol, the presence of sesquiterpenes like this compound points to a more complex biochemical profile with distinct ecological and physiological functions.[6][10]

Potential Biological Roles of this compound in Rosa rugosa

Based on the known functions of sesquiterpenes in R. rugosa and the documented bioactivities of daucane sesquiterpenes from other species, the following roles for this compound in R. rugosa can be hypothesized.

Antimicrobial and Antifungal Defense

A primary role of sesquiterpenes in R. rugosa is defense against pathogens.[1][2] Daucane sesquiterpenes isolated from other plant families, such as the Umbelliferae, and from fungal sources have demonstrated notable antifungal and antibacterial activities.[7][8] For instance, certain synthetic intermediates in daucane synthesis showed potent antifungal activity against Cryptococcus neoformans and Candida albicans, with a minimum inhibitory concentration (MIC) of ≤0.25 μg/mL.[8] It is plausible that this compound contributes to the overall antimicrobial shield of R. rugosa, protecting it from pathogenic fungi and bacteria in its environment.

Herbivore Deterrence

Sesquiterpenes in plants often function as anti-feedants or toxins to deter insect herbivores. The production of this compound in the leaves of R. rugosa, a primary site of herbivory, suggests a potential role in plant defense.[9] While direct evidence is lacking for this compound, the broader class of sesquiterpenes is integral to plant-insect interactions.

Allelopathic Interactions

Certain daucane sesquiterpenes, such as aspterric acid, exhibit potent herbicidal properties, indicating a role in plant-plant competition (allelopathy).[8] this compound in R. rugosa could be released into the soil or volatilized, potentially inhibiting the growth of competing plant species.

Pharmacological Potential for Drug Development

Beyond its role in plant biology, this compound and related compounds from the daucane family present significant interest for pharmaceutical research.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of daucane sesquiterpenes. Derivatives isolated from plants of the Ferula genus have shown antiproliferative and pro-apoptotic activity against various human tumor cell lines, including HeLa, A549, and Jurkat cells, with IC50 values in the low micromolar range.[11] Some daucane natural products have also demonstrated potent antiausterity activity against pancreatic cancer cells, a strategy aimed at targeting the cancer cells' ability to survive in nutrient-deprived conditions.[12] These findings suggest that this compound from R. rugosa could be a valuable lead compound for developing novel anticancer agents.[11]

Data Presentation: Bioactivity of Daucane Sesquiterpenes

The following table summarizes the reported cytotoxic activities of various daucane esters from Ferula species, providing a proxy for the potential pharmacological activity of this compound derivatives.

| Compound ID | Cell Line | IC50 (μM) | Reference |

| DE-11 | HeLa | 4.4 ± 0.7 | [11] |

| DE-11 | A549 | 2.8 ± 1.4 | [11] |

| DE-11 | HL-60 | 2.6 ± 0.4 | [11] |

| DE-11 | RS 4;11 | 1.7 ± 0.3 | [11] |

| DE-11 | SEM | 2.4 ± 0.1 | [11] |

| DE-8 | Jurkat | 3.3 ± 0.8 | [11] |

Biosynthesis and Regulation

Generalized Sesquiterpene Biosynthesis Pathway

Sesquiterpenes, including this compound, are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which produce the universal isoprene precursors. The C15 precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). A specific terpene synthase enzyme then catalyzes the cyclization of FPP to form the characteristic daucane skeleton. While the specific this compound synthase in R. rugosa has not been identified, the general pathway is well-established.

Experimental Protocols

Investigating the precise biological role of this compound in R. rugosa requires a multi-step approach.

Protocol 1: Extraction and Identification of this compound

-

Plant Material: Collect fresh, healthy leaves from Rosa rugosa.

-

Extraction: Perform hydrodistillation or solvent extraction (e.g., with hexane or dichloromethane) to obtain the essential oil or a crude lipophilic extract.

-

Analysis (GC-MS):

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: Use a non-polar column suitable for terpene analysis (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) to separate compounds by boiling point.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Protocol 2: Antimicrobial Bioassay (Broth Microdilution)

-

Isolate this compound: Purify this compound from the crude extract using column chromatography or preparative GC.

-

Test Organisms: Select relevant plant pathogenic bacteria (e.g., Pseudomonas syringae) and fungi (e.g., Botrytis cinerea).

-

Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate under optimal growth conditions.

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits microbial growth.

-

Proposed Research Workflow

The following diagram outlines a logical workflow for a comprehensive investigation into the role of this compound.

Logical Relationships of Potential Functions

The potential roles of this compound are rooted in its identity as a plant secondary metabolite and a sesquiterpene.

Conclusion and Future Directions

This compound is a confirmed phytochemical component of Rosa rugosa with significant, albeit largely unexplored, biological potential. While direct studies are lacking, evidence from the broader class of sesquiterpenes and specific daucane derivatives strongly suggests that this compound plays a role in the defensive chemistry of R. rugosa and holds promise for drug development, particularly in oncology. Future research should focus on isolating this compound from R. rugosa and performing rigorous bioassays to confirm its antimicrobial, insecticidal, and cytotoxic activities. Furthermore, transcriptomic studies could identify the specific this compound synthase gene, paving the way for metabolic engineering to enhance its production for pharmaceutical applications.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. ACG Publications - Medicinal Components and Pharmacological Effects of Rosa rugosa [acgpubs.org]

- 4. Chemical constituents and pharmacological activities of medicinal plants from Rosa genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rosa Rugosa Flower Oil - Description [tiiips.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Daucane Natural Products Enabled by a Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jipb.net [jipb.net]

- 11. Natural daucane sesquiterpenes with antiproliferative and proapoptotic activity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

Daucene as a Secondary Metabolite in the Apiaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daucene, a sesquiterpene hydrocarbon, is a characteristic secondary metabolite found within various species of the Apiaceae family, most notably in carrot (Daucus carota). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, encompassing its biosynthesis, chemical properties, occurrence, and known biological activities. Detailed methodologies for its extraction, isolation, and quantification are presented, alongside a discussion of its potential applications. This document aims to serve as a foundational resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development, highlighting both the established knowledge and the existing gaps in the scientific literature to guide future research endeavors.

Chemical Properties of this compound

This compound is a bicyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its structure is characterized by a hydroazulene skeleton. The most commonly cited isomer is (R)-(+)-daucene.

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Chemical Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | 6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |

| CAS Number | 16661-00-0 |

| Synonyms | Dauca-4,8-diene |

Biosynthesis of this compound in the Apiaceae Family

The biosynthesis of this compound, like other sesquiterpenes, follows the isoprenoid pathway. The direct precursor to all sesquiterpenes is farnesyl pyrophosphate (FPP). In plants, FPP is synthesized via the mevalonate (MVA) pathway in the cytosol. The conversion of the acyclic FPP to the bicyclic this compound is catalyzed by a specific enzyme, a terpene synthase (TPS), likely a "this compound synthase".

While a large family of TPS genes has been identified in the carrot genome, the specific gene encoding this compound synthase has not yet been isolated and functionally characterized. However, studies using cell-free extracts from carrot fruits have demonstrated the enzymatic conversion of FPP to this compound, confirming this general pathway.[1] The regulation of this compound biosynthesis and the signaling pathways that may influence its production in response to developmental or environmental cues are currently unknown.

Figure 1: Hypothetical biosynthetic pathway of this compound in Apiaceae.

Occurrence and Quantitative Data of this compound in Apiaceae

This compound is a constituent of the essential oils of several species within the Apiaceae family. Its concentration can vary significantly depending on the species, cultivar, plant part, and geographical origin. The most well-documented source of this compound is the carrot (Daucus carota), particularly its seeds.

Table 2: Quantitative Occurrence of this compound in Selected Apiaceae Species

| Species | Plant Part | This compound Content (% of Essential Oil) | Reference(s) |

| Daucus carota (Carrot) | Seeds | 8.74% | [2] |

| Daucus carota (Carrot) | Seeds | Not detected in one study, highlighting variability | [3] |

| Daucus carota (Wild Carrot) | Fruits | Identified as a predominant sesquiterpene | [1] |

| Chaerophyllum temulum (Rough Chervil) | Aerial Parts | 0.5 - 0.6% |

Note: The available quantitative data for this compound is limited and shows significant variation. Further research is needed for a comprehensive quantitative profile across the Apiaceae family.

Experimental Protocols

Extraction of this compound-Containing Essential Oil by Hydrodistillation

This protocol describes a general method for obtaining essential oil from Apiaceae plant material, which can then be analyzed for this compound content.

Materials and Equipment:

-

Dried plant material (e.g., carrot seeds)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Grind the dried plant material to a coarse powder.

-

Place approximately 100 g of the powdered material into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger apparatus for hydrodistillation.[4]

-

Heat the flask using the heating mantle to boil the water. Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark until further analysis.

Isolation of this compound by Column Chromatography

This protocol provides a general framework for the fractionation of essential oil to isolate this compound. Optimization will be required based on the specific composition of the essential oil.

Materials and Equipment:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Essential oil sample

-

Fraction collection tubes

-

Rotary evaporator

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the essential oil in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., hexane:ethyl acetate 95:5).

-

Combine fractions containing compounds with similar Rf values to this compound.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the isolated compound.

-

Confirm the identity and purity of the isolated this compound using GC-MS and NMR spectroscopy.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of this compound in an essential oil sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977C GC/MSD system (or equivalent)

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 min

-

Ramp: 3°C/min to 240°C

-

Hold: 5 min at 240°C

-

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split mode, e.g., 1:50)

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Mass Range: m/z 40-400

Procedure:

-

Prepare a stock solution of the essential oil in hexane.

-

Create a series of calibration standards using a purified this compound standard of known concentration.

-

Inject the standards and the sample solution into the GC-MS system.

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Figure 2: General experimental workflow for this compound analysis.

Biological Activities of this compound

The biological activities of isolated this compound are not extensively studied. However, its role as an insect pheromone is well-documented.

Pheromonal Activity